molecular formula C11H15Br2NO B13251218 2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13251218
M. Wt: 337.05 g/mol
InChI Key: ZPZZUKXYEAHWPW-UHFFFAOYSA-N
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Description

2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C₁₁H₁₅Br₂NO It is characterized by the presence of a dibromophenyl group attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3,4-dibromobenzylamine with 2-methylpropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the dibromo groups to less reactive species.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The dibromophenyl group may interact with enzymes or receptors, leading to changes in their activity. The amino alcohol structure allows the compound to participate in hydrogen bonding and other interactions that influence its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar in structure but lacks the dibromophenyl group.

    3,4-Dibromobenzylamine: Contains the dibromophenyl group but lacks the amino alcohol structure.

    2-Methylpropan-1-ol: A simple alcohol without the amino or dibromophenyl groups.

Uniqueness

2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol is unique due to the combination of the dibromophenyl group and the amino alcohol structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H15Br2NO

Molecular Weight

337.05 g/mol

IUPAC Name

2-[(3,4-dibromophenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H15Br2NO/c1-11(2,7-15)14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3

InChI Key

ZPZZUKXYEAHWPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C=C1)Br)Br

Origin of Product

United States

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